1-(t-Boc-Aminooxy)-3-aminooxy-propane
Overview
Description
1-(t-Boc-Aminooxy)-3-aminooxy-propane, also known as t-Boc-Aminooxy-PEG1-amine, is a PEG derivative containing a Boc-protected aminooxy group and an amine group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .Molecular Structure Analysis
The molecular formula of 1-(t-Boc-Aminooxy)-3-aminooxy-propane is C9H20N2O4 . The exact mass is 220.1423 and the molecular weight is 220.27 .Chemical Reactions Analysis
The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .Physical And Chemical Properties Analysis
The molecular weight of 1-(t-Boc-Aminooxy)-3-aminooxy-propane is 220.27 .Scientific Research Applications
Synthesis Applications
1-(t-Boc-Aminooxy)-3-aminooxy-propane and its analogs serve as building blocks in synthetic chemistry for creating complex molecules. For instance, derivatives of aminooxy functional groups have been synthesized for bioconjugation purposes. These compounds allow for chemoselective ligation to biomolecules, facilitating the creation of novel bioconjugates for research and therapeutic applications (Carrasco et al., 2010). Additionally, aminooxy terminated polymers have been synthesized for site-specific bioconjugation of glycoproteins, showing the versatility of these functional groups in creating well-defined macromolecular structures (Dhal et al., 2013).
Bioconjugation and Biomedical Research
The aminooxy functionality, particularly when protected with t-Boc, is crucial for bioconjugation strategies. This is due to its ability to form stable oxime bonds with aldehydes and ketones under mild conditions, making it invaluable for attaching biomolecules to various surfaces or carriers. This chemoselective ligation has been exploited for conjugating proteins onto nanometer-sized features, enabling the study of proteins at the nanoscale (Christman et al., 2011). Furthermore, aminooxy end-functionalized polymers synthesized through atom transfer radical polymerization (ATRP) have been developed for chemoselective conjugation to proteins, illustrating the compound's potential in creating polymer-protein conjugates for advanced biomedical applications (Heredia et al., 2007).
Materials Science
In materials science, the t-Boc group has been utilized to protect functional groups during polymer synthesis, enabling the creation of polymers with tailored properties. For example, tert-butoxycarbonyl (t-BOC) protected hydroxyl groups have been used to manipulate the free volume of polyimides, affecting their gas transport properties (Lin et al., 2020). This highlights the role of such protective groups in the development of advanced materials with specific functionalities.
Future Directions
properties
IUPAC Name |
tert-butyl N-(3-aminooxypropoxy)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4/c1-8(2,3)14-7(11)10-13-6-4-5-12-9/h4-6,9H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGHPAGZQRLKHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(t-Boc-Aminooxy)-3-aminooxy-propane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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